

Introduction: The Significance of Stereochemical Precision in a Quaternary Proline Derivative

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Compound of Interest

Compound Name:	(S)-Methyl 2-methylpyrrolidine-2-carboxylate
CAS No.:	109837-32-3
Cat. No.:	B011443

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(S)-Methyl 2-methylpyrrolidine-2-carboxylate is a non-proteinogenic α -amino acid ester that holds significant value in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of the natural amino acid L-proline, it features a synthetically challenging quaternary stereocenter at the C2 position. This structural feature imparts unique conformational constraints and metabolic stability, making it a highly desirable building block in drug discovery. [1][2] The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved pharmaceuticals, and the ability to precisely control its three-dimensional architecture is paramount. [3][4]

The biological activity of chiral molecules is intrinsically linked to their stereochemistry, as enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. [5][6][7] The introduction of a methyl group at the α -position of the proline scaffold creates a tetrasubstituted carbon center, locking the molecule into a specific conformation that can enhance binding affinity to biological targets and provide steric shielding against enzymatic degradation. This guide provides a comprehensive overview of the stereochemical aspects of

(S)-Methyl 2-methylpyrrolidine-2-carboxylate, from its stereocontrolled synthesis to its rigorous analytical characterization and application in drug development.

Part 1: Stereocontrolled Synthesis

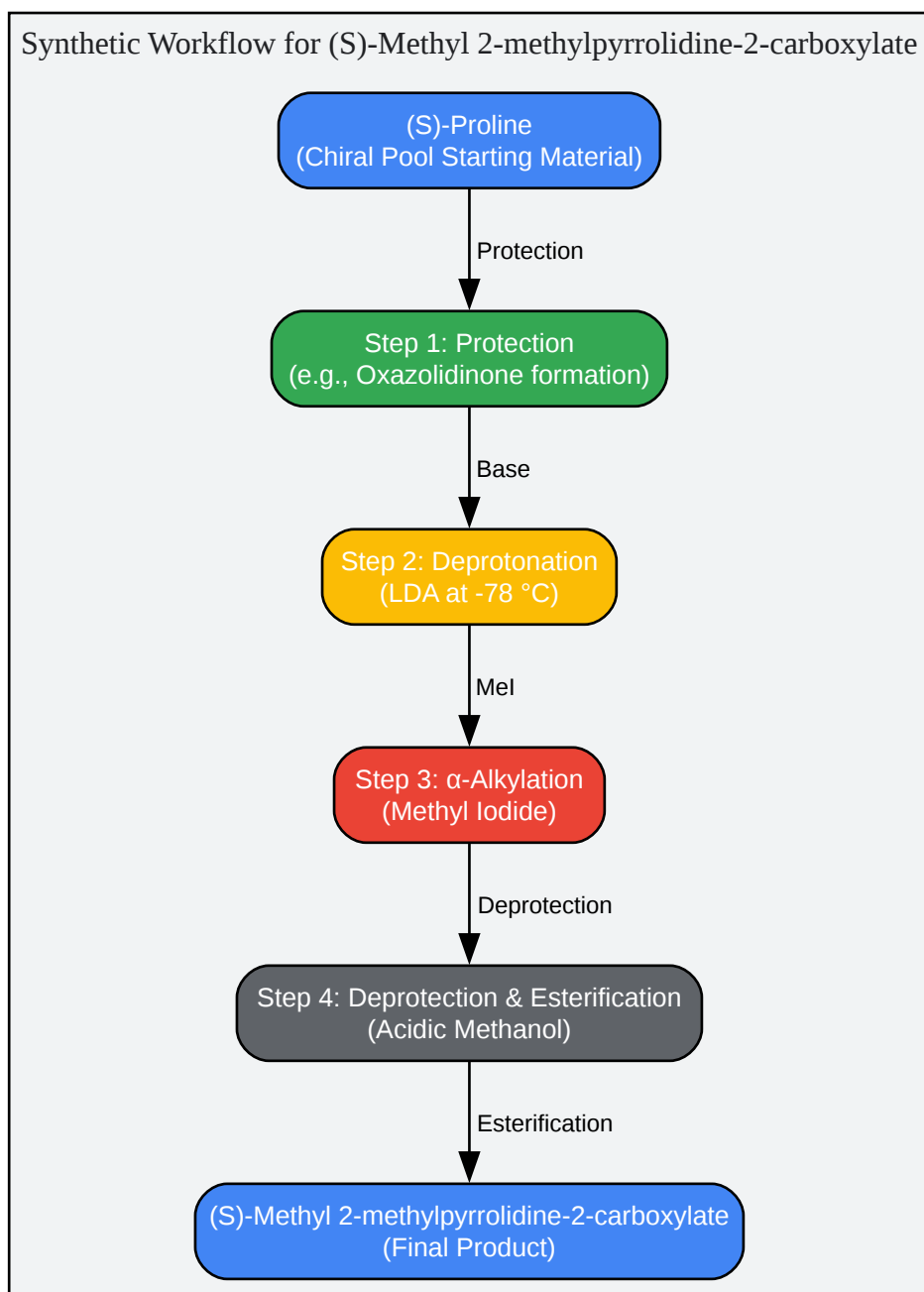
The primary challenge in synthesizing **(S)-Methyl 2-methylpyrrolidine-2-carboxylate** lies in the creation of the C2 quaternary stereocenter with high fidelity, starting from a chiral precursor. The most common and effective strategy involves the diastereoselective alkylation of an (S)-proline derivative.

Synthetic Strategy: Diastereoselective α -Alkylation

The synthesis leverages the inherent chirality of (S)-proline to direct the stereochemical outcome of the α -methylation step. The general workflow involves:

- **Protection:** The nitrogen and carboxylic acid functionalities of (S)-proline are protected to prevent side reactions and to form a rigid cyclic intermediate that enhances stereocontrol.
- **Enolate Formation:** A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to deprotonate the α -carbon, forming a chiral enolate.
- **Diastereoselective Alkylation:** The enolate is then treated with an electrophilic methyl source (e.g., methyl iodide). The incoming methyl group approaches from the sterically less hindered face of the enolate, leading to the desired diastereomer.
- **Deprotection and Esterification:** The protecting groups are removed, and the resulting carboxylic acid is esterified to yield the final product.

The following diagram illustrates the general synthetic workflow.



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Caption: General workflow for the stereoselective synthesis.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of the parent acid, followed by a standard esterification.[8]

Step 1: Synthesis of Azetidinone Intermediate from (S)-Proline

- Suspend (S)-proline (11.4g, 99mmol) and chloral hydrate (35g, 211.6mmol) in acetonitrile (100mL).
- Add anhydrous MgSO₄ (30g) to the suspension.
- Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for 48 hours.
- Filter the mixture and wash the solid residue with ethyl acetate (EtOAc).
- Combine the organic phases, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under reduced pressure to yield the crude azetidinone intermediate.

Step 2: Diastereoselective Methylation

- Dissolve the azetidinone intermediate (1.05g, 4.30mmol) in anhydrous tetrahydrofuran (THF, 30mL) and cool the solution to -78°C under a nitrogen atmosphere.
- Slowly add a 2M solution of LDA in THF (2.6mL, 5.20mmol) dropwise. Stir for 30 minutes at -78°C.
- Add methyl iodide (0.54mL, 8.67mmol) and allow the mixture to warm to -30°C over 2 hours.
- Quench the reaction with water and allow it to warm to room temperature.
- Extract the product with chloroform (CHCl₃), wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to obtain the methylated intermediate.

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

- Add the purified methylated intermediate (430mg, 1.66mmol) to 6M HCl (5mL).
- Heat the mixture at reflux for 3 hours.

- Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the acid.[8]

Step 4: Fischer Esterification

- Suspend the crude (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride in methanol (20 mL).
- Cool the mixture in an ice bath and bubble HCl gas through the solution for 10 minutes, or add thionyl chloride (1.2 eq) dropwise.[9]
- Allow the mixture to warm to room temperature and then heat at reflux for 4 hours.
- Cool the solution and concentrate under reduced pressure to yield the crude product, Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.[10][11]
- Purify by recrystallization or chromatography as necessary.

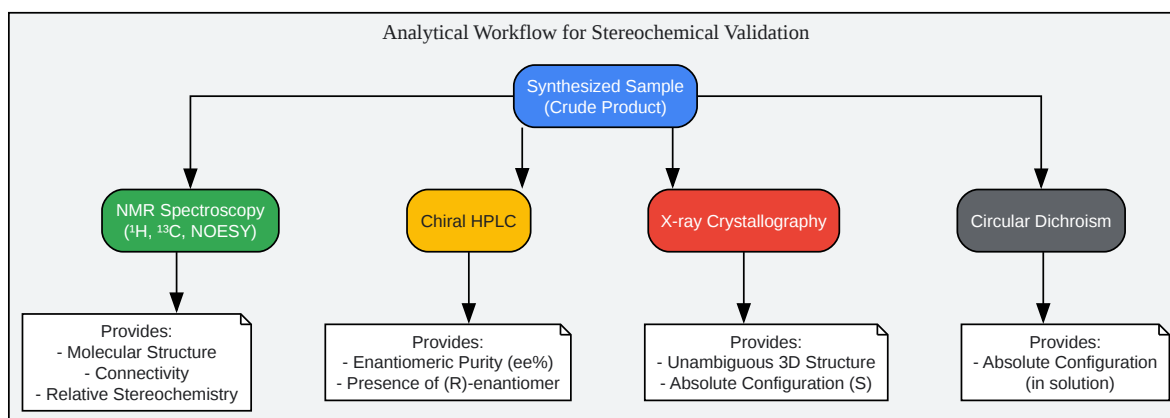
Part 2: Stereochemical Characterization

Confirming the absolute and relative stereochemistry, as well as the enantiomeric purity, is a critical aspect of working with **(S)-Methyl 2-methylpyrrolidine-2-carboxylate**. A multi-technique approach is required for unambiguous structural elucidation.

Analytical Technique	Purpose	Key Insights for (S)-Methyl 2-methylpyrrolidine-2-carboxylate
NMR Spectroscopy	Structural Elucidation & Relative Stereochemistry	¹ H and ¹³ C NMR confirm the molecular framework. 2D NMR (COSY, HSQC) assigns connectivity. NOESY/ROESY experiments are crucial to confirm the spatial proximity between the C2-methyl group and ring protons (e.g., H5), verifying the relative stereochemistry.[12][13]
X-ray Crystallography	Absolute Stereochemical Confirmation	Provides an unambiguous 3D structure of the molecule in the solid state. Anomalous dispersion analysis (e.g., using copper radiation) definitively determines the (S)-configuration at the C2 stereocenter.[14][15][16]
Chiral HPLC	Enantiomeric Purity (ee%) Determination	Separates the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess of the synthesized product. This is essential to validate the stereoselectivity of the synthesis.
Circular Dichroism (CD)	Absolute Configuration in Solution	Measures the differential absorption of left and right circularly polarized light. The resulting spectrum (Cotton effect) is characteristic of the enantiomer and can be

compared with theoretical calculations to assign the absolute configuration in solution.[15]

The following diagram outlines the analytical workflow for comprehensive stereochemical validation.



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Caption: A multi-technique workflow for stereochemical analysis.

Part 3: Applications in Drug Development

The unique structural and stereochemical features of **(S)-Methyl 2-methylpyrrolidine-2-carboxylate** make it a valuable asset in modern drug discovery. The pyrrolidine scaffold is a "privileged" structure, frequently appearing in successful therapeutic agents.[2][3]

- **Chiral Building Block**: It serves as a starting material for the synthesis of more complex chiral molecules. Its pre-defined stereocenter allows for the construction of enantiomerically pure final compounds, which is a key requirement from regulatory bodies like the FDA.[7][17]

- **Conformational Rigidity:** The C2-quaternary center restricts the conformational flexibility of the pyrrolidine ring.[1] This can lead to higher binding affinity and selectivity for a specific biological target by pre-organizing the molecule in its bioactive conformation.
- **Metabolic Stability:** The quaternary carbon is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life.

A notable example of its application is in the synthesis of Trofinetide, a drug used for the treatment of Rett syndrome. The total synthesis of Trofinetide begins with (S)-2-Methylpyrrolidine-2-carboxylic acid, which is then elaborated through peptide coupling steps to form the final active pharmaceutical ingredient.[5] This application underscores the compound's direct relevance and utility in the development of novel therapeutics.

Conclusion

The stereochemistry of **(S)-Methyl 2-methylpyrrolidine-2-carboxylate** is a subject of critical importance for chemists and pharmaceutical scientists. Its value is derived not only from the prevalent pyrrolidine core but specifically from the well-defined, synthetically installed quaternary stereocenter at the C2 position. Mastery of its stereocontrolled synthesis, typically through diastereoselective alkylation of (S)-proline, is the first step toward its utilization. Subsequently, rigorous and orthogonal analytical validation using techniques such as NMR, X-ray crystallography, and chiral chromatography is essential to confirm its structural and enantiomeric integrity. As a conformationally constrained and metabolically robust chiral building block, it provides a powerful tool for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

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